molecular formula C17H16BrNO3 B056735 Bromfenac Ethyl Ester CAS No. 102414-22-2

Bromfenac Ethyl Ester

Cat. No. B056735
M. Wt: 362.2 g/mol
InChI Key: MLBAFRHKOXZRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromfenac Ethyl Ester is a derivative of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory activities. It's of interest in various fields of research for its chemical and physical properties.

Synthesis Analysis

Bromfenac and its derivatives can be synthesized through various chemical pathways, involving reactions like the Friedel-Crafts reaction, bromination, and others that lead to the formation of key intermediates and the final product. The optimization of reaction conditions, such as temperature, catalysts, and reaction times, is crucial for achieving high yields (Shen Dong-sheng, 2005).

Molecular Structure Analysis

The molecular structure of Bromfenac derivatives, including Ethyl Ester, is characterized by the presence of bromine, which markedly affects their potency and duration of activity. The specific arrangement of atoms and functional groups within the molecule determines its reactivity and interactions with biological systems.

Chemical Reactions and Properties

Bromfenac Ethyl Ester undergoes various chemical reactions, including those leading to the formation of glucuronide metabolites, which are a significant aspect of its metabolic profile in biological systems. The presence of the ethyl ester group may influence the drug's solubility, stability, and bioavailability (S. Kirkman et al., 1998).

Scientific Research Applications

Efficacy in Post-Operative Conditions

Bromfenac, especially in a 0.075% formulation with the DuraSite vehicle, has been approved for the prevention of pain and treatment of post-operative inflammation following cataract surgery. It provides cataract surgeons with an additional, effective medication option, showing slightly better posterior segment ocular bioavailability compared to similar NSAIDs. However, its impact on the reduction or prevention of post-operative pseudophakic CME requires further robust studies (Wentz, Price, Harris, Siesky, & Ciulla, 2019).

Application Beyond Cataract Surgery

Bromfenac has been used for conditions beyond cataract surgery, such as post-refractive surgery, diabetic macular edema, uveitis, retinal vein occlusion, and other ocular anterior segment disorders with an inflammatory component. The safety and effectiveness of Bromfenac for these additional indications have been supported by the evidence from clinical studies, suggesting its broader application in ophthalmic disorders (Schechter, 2019).

Preventing and Treating Cystoid Macular Edema

Topical NSAIDs like Bromfenac, either alone or in combination with corticosteroids, have historically been used off-label in the US to prevent and treat postoperative CME following cataract surgery. Bromfenac, in both 0.07% and 0.09% concentrations, demonstrated comparable efficacy to other NSAIDs and corticosteroids in minimizing changes in retinal thickness and macular volume. It has been associated with improvement in visual acuity and reduction in retinal thickness when evaluated as treatment for acute or chronic CME, highlighting its potential in managing this condition (Sheppard, 2016).

Safety And Hazards

Bromfenac Ethyl Ester is classified as a hazardous compound . It is generally well-tolerated and has few side effects, although some patients may experience eye irritation or stinging upon administration .

properties

IUPAC Name

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBAFRHKOXZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromfenac Ethyl Ester

Synthesis routes and methods I

Procedure details

A slurry of 35.6 g (0.1 mole) of 2-amino-3-(4-bromobenzoyl)benzeneacetic acid, sodium salt in 500 ml of dimethylformamide was treated with 32.0 g (0.2 mole) of ethyl iodide and stirred at ambient temperature for 24 hr. The mixture was filtered and the filtrate was poured into 3.5 liters of water. The solid which precipitated was collected by filtration, washed with water and recrystallized from absolute ethanol to yield 26.8 g (74%) of the titled compound as tiny gold needles, m.p. 107°-109° C.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

A slurry of 35.6 g (0.1 mole) of 2-amino-3-(4-bromobenzoyl)benzeneacetic acid in 500 ml of dimethylformamide was treated with 32.0 g (0.2 mole) of ethyl iodide and stirred at ambient temperature for 24 hours. The mixture was filtered and the filtrate was poured into 3.5 liters of water. The solid which precipitated was collected by filtration, washed with water and recrystallized from absolute ethanol to give 26.8 g (74%) of title compound, gold needles, m.p. 107°-109° C.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.